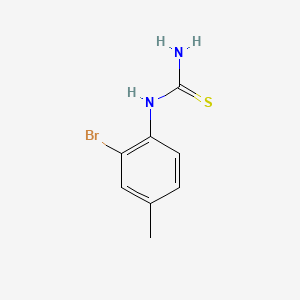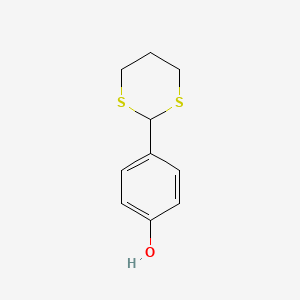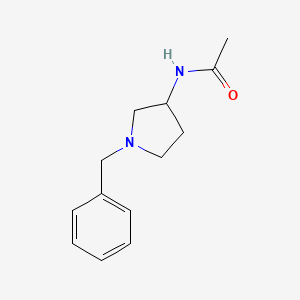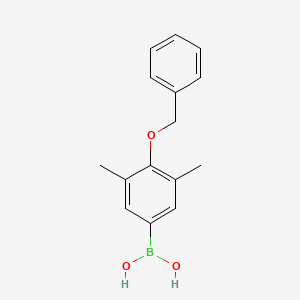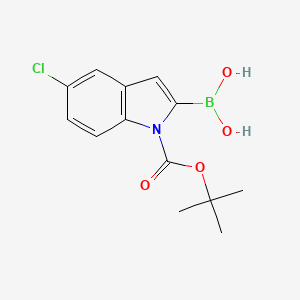
2-ブロモ-4-メトキシフェニル酢酸
概要
説明
2-Bromo-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other complex organic molecules .
科学的研究の応用
2-Bromo-4-methoxyphenylacetic acid is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
2-Bromo-4-methoxyphenylacetic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
作用機序
Mode of Action
It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4-methoxyphenylacetic acid are currently unknown
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
2-Bromo-4-methoxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for specific enzymes, influencing their activity. For instance, it may interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, 2-Bromo-4-methoxyphenylacetic acid may bind to proteins and other biomolecules, altering their structure and function .
Cellular Effects
The effects of 2-Bromo-4-methoxyphenylacetic acid on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, it may influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it could affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Additionally, 2-Bromo-4-methoxyphenylacetic acid may induce oxidative stress in cells, leading to changes in cellular redox status and activation of stress response pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-4-methoxyphenylacetic acid exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of enzymes involved in the detoxification of xenobiotics, leading to an accumulation of toxic intermediates. Additionally, 2-Bromo-4-methoxyphenylacetic acid may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methoxyphenylacetic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 2-Bromo-4-methoxyphenylacetic acid in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methoxyphenylacetic acid in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects, while at higher doses, it may induce toxic or adverse effects. For example, high doses of 2-Bromo-4-methoxyphenylacetic acid may cause liver and kidney damage, as well as alterations in blood biochemistry. Threshold effects may also be observed, where a specific dosage level triggers a significant biological response .
Metabolic Pathways
2-Bromo-4-methoxyphenylacetic acid is involved in various metabolic pathways, primarily those related to the metabolism of aromatic compounds. It may be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-methoxyphenylacetic acid is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, the compound may be transported across cell membranes by organic anion transporters or bind to serum albumin in the bloodstream. These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methoxyphenylacetic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
準備方法
2-Bromo-4-methoxyphenylacetic acid can be synthesized through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid. This method yields the desired compound with an 84% yield . The reaction conditions involve maintaining a controlled temperature and using acetic acid as the solvent to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
2-Bromo-4-methoxyphenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
2-Bromo-4-methoxyphenylacetic acid can be compared with other similar compounds, such as:
4-Methoxyphenylacetic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-hydroxyphenylacetic acid: Has a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
2-Bromo-4-chlorophenylacetic acid: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity.
These comparisons highlight the unique properties of 2-Bromo-4-methoxyphenylacetic acid, such as its specific reactivity and applications in various fields.
特性
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELSBAAFMYSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398264 | |
| Record name | 2-Bromo-4-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66916-99-2 | |
| Record name | 2-Bromo-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66916-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methoxyphenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)

